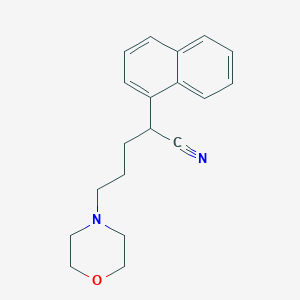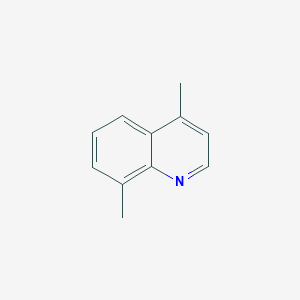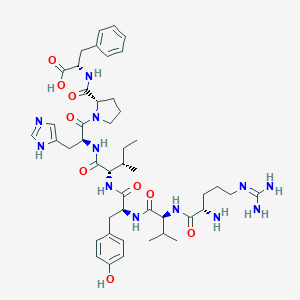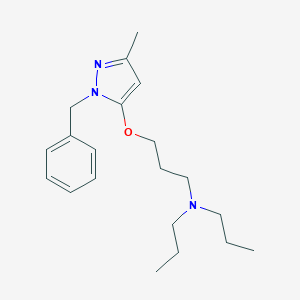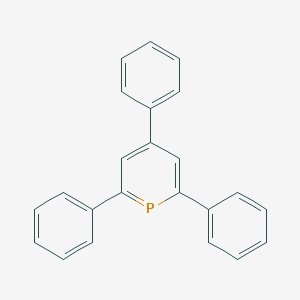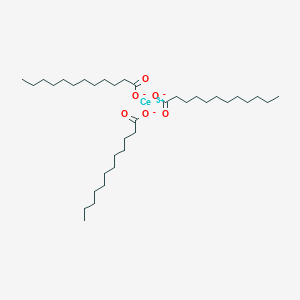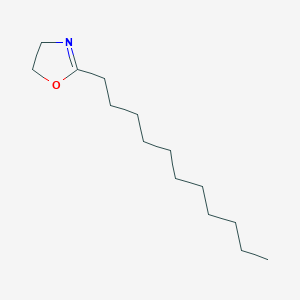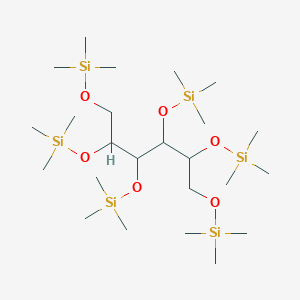![molecular formula C22H16N2O4 B078554 1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione CAS No. 13360-85-5](/img/structure/B78554.png)
1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione, commonly known as DPPH, is a synthetic compound with a wide range of applications in scientific research. The compound is a stable free radical that is widely used as a tool for antioxidant and radical scavenging activity assays.
Scientific Research Applications
DPPH is widely used in scientific research as a tool for measuring antioxidant and radical scavenging activity. The compound is particularly useful in the study of natural products and their potential health benefits. DPPH can be used to evaluate the antioxidant activity of a wide range of compounds, including plant extracts, essential oils, and synthetic compounds.
Mechanism Of Action
DPPH acts as a stable free radical that can accept an electron or hydrogen radical to become a stable diamagnetic molecule. The mechanism of action of DPPH is based on the ability of the compound to react with other free radicals, which results in a decrease in the concentration of the DPPH radical. The reaction kinetics of DPPH with other free radicals can be studied using a variety of spectroscopic techniques, including UV-vis and EPR spectroscopy.
Biochemical And Physiological Effects
DPPH has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been shown to have a protective effect against oxidative stress, which is implicated in a variety of diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of DPPH is its stability, which makes it a reliable tool for measuring antioxidant and radical scavenging activity. However, the compound has some limitations, including its relatively low reactivity compared to other free radicals and its inability to accurately reflect the complex antioxidant systems found in vivo.
Future Directions
There are many potential future directions for DPPH research, including the development of new synthetic compounds with improved antioxidant and radical scavenging properties, the study of the role of DPPH in disease prevention and treatment, and the use of DPPH as a tool for drug discovery. Additionally, there is a need for further research into the limitations of DPPH and the development of new methods for measuring antioxidant and radical scavenging activity.
Synthesis Methods
DPPH can be synthesized using a variety of methods, including the reaction of 2,5-dimethyl-1H-pyrrole-2,3-dione with 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylbenzenamine. The synthesis of DPPH is a relatively straightforward process, and the compound can be obtained in high yields with good purity.
properties
CAS RN |
13360-85-5 |
|---|---|
Product Name |
1-[4-[4-(2,5-Dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione |
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)-3-methylphenyl]-2-methylphenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H16N2O4/c1-13-11-15(3-5-17(13)23-19(25)7-8-20(23)26)16-4-6-18(14(2)12-16)24-21(27)9-10-22(24)28/h3-12H,1-2H3 |
InChI Key |
XPONTBCXAXTZQG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C=CC3=O)C)N4C(=O)C=CC4=O |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C=CC3=O)C)N4C(=O)C=CC4=O |
Other CAS RN |
13360-85-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



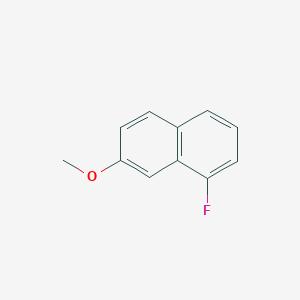
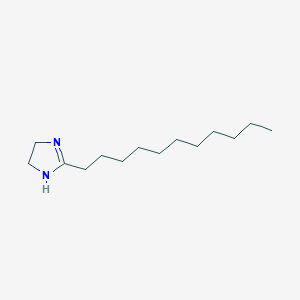

![2,4,10-Trioxa-7-azaundecan-11-oic acid, 7-[4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]-3-oxo-, methyl ester](/img/structure/B78478.png)
